

An In-depth Technical Guide to 3-Cyclopropyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Cyclopropyl-3-oxopropanenitrile*

Cat. No.: *B032227*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopropyl-3-oxopropanenitrile, a versatile β -ketonitrile, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its characterization, and an exploration of its role in the development of novel drug candidates, particularly in the context of cancer and inflammatory diseases. The information presented herein is intended to support researchers and drug development professionals in leveraging the unique chemical attributes of this compound for advanced scientific inquiry.

Physicochemical Properties

3-Cyclopropyl-3-oxopropanenitrile is a colorless to yellow liquid or semi-solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **3-Cyclopropyl-3-oxopropanenitrile**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₇ NO	
Molecular Weight	109.13 g/mol	
Density	1.156 g/cm ³	[1]
Boiling Point	187.9 °C at 760 mmHg	[1]
124-128 °C at 21 Torr	[2]	
Flash Point	67.4 °C	[1]
pKa	9.90 ± 0.20	[2]
XLogP3	0.3	
Physical Form	Colorless to Yellow Liquid or Semi-Solid	
Storage Temperature	Keep in dark place, inert atmosphere, store in freezer, under -20°C	[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **3-Cyclopropyl-3-oxopropanenitrile**.

¹H-NMR Spectroscopy

A predicted ¹H-NMR spectrum in CDCl₃ shows the following characteristic peaks:

- δ 1.05-1.15 ppm (2H, m): Corresponds to two methylene protons of the cyclopropyl ring.[\[1\]](#)
- δ 1.18-1.25 ppm (2H, m): Corresponds to the other two methylene protons of the cyclopropyl ring.[\[1\]](#)
- δ 2.06-2.15 ppm (1H, m): Represents the methine proton of the cyclopropyl ring.[\[1\]](#)

- δ 3.64 ppm (2H, s): A singlet corresponding to the methylene protons adjacent to the nitrile group.[\[1\]](#)

Infrared (IR) Spectroscopy

An experimental transmission IR spectrum is available for **3-Cyclopropyl-3-oxopropanenitrile**, which is crucial for identifying its functional groups.[\[4\]](#) Key expected absorptions would include:

- A sharp, medium-intensity peak around 2250 cm^{-1} for the nitrile ($\text{C}\equiv\text{N}$) stretch.
- A strong absorption band around 1710 cm^{-1} for the ketone ($\text{C}=\text{O}$) stretch.
- C-H stretching vibrations for the cyclopropyl and methylene groups in the region of $2850\text{--}3000\text{ cm}^{-1}$.

Mass Spectrometry

The exact mass of **3-Cyclopropyl-3-oxopropanenitrile** is 109.052763847 Da.[\[5\]](#) In a mass spectrum, the molecular ion peak $[\text{M}]^+$ would be observed at m/z 109.05222.[\[6\]](#) Other predicted adducts include $[\text{M}+\text{H}]^+$ at m/z 110.06004 and $[\text{M}+\text{Na}]^+$ at m/z 132.04198.[\[6\]](#)

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **3-Cyclopropyl-3-oxopropanenitrile** is not readily available in the searched literature, a general synthetic approach can be inferred from the synthesis of similar β -ketonitriles. A plausible method involves the acylation of a nitrile anion with a cyclopropylcarbonyl derivative. For instance, the reaction of cyclopropanecarbonyl chloride with the anion of acetonitrile would yield the target compound. A related synthesis of a similar compound, ethyl 3-cyclopropyl-3-oxopropionate, involves the reaction of ethyl hydrogen malonate with *n*-butyllithium followed by the addition of cyclopropanecarbonyl chloride.[\[7\]](#)

The reactivity of **3-Cyclopropyl-3-oxopropanenitrile** is characteristic of β -ketonitriles, which are valuable intermediates in organic synthesis. The presence of the ketone and nitrile functional groups, along with the acidic α -protons, allows for a wide range of chemical transformations.

Role in Drug Discovery and Development

3-Cyclopropyl-3-oxopropanenitrile is a key precursor in the synthesis of various biologically active molecules.

Precursor for Anticancer Agents

This compound is utilized in the synthesis of novel 5-amino pyrazole derivatives that have been investigated for their potential to act against carcinogenesis in breast cancer cell lines.[\[2\]](#) The structural motif of **3-Cyclopropyl-3-oxopropanenitrile** provides a scaffold for building more complex molecules with potential cytotoxic effects on cancer cells. While direct cytotoxicity data for the title compound on breast cancer cell lines is not available, the derivatives synthesized from it are of significant interest in oncology research.[\[8\]](#)[\[9\]](#)

Intermediate for MAP Kinase Inhibitors

3-Cyclopropyl-3-oxopropanenitrile also serves as a building block in the structure-based design and synthesis of N-pyrazole and N'-thiazole urea inhibitors of mitogen-activated protein (MAP) kinase p38 α .[\[2\]](#) The p38 α MAP kinase signaling pathway is crucial in regulating the production of pro-inflammatory cytokines and is a key target in the development of treatments for inflammatory diseases and certain cancers.[\[10\]](#) The unique cyclopropyl ketone moiety can be incorporated into larger molecules designed to fit into the active site of the p38 α enzyme, potentially leading to potent and selective inhibition.

Experimental Protocols

The following are generalized experimental protocols for the determination of the physicochemical and spectroscopic properties of **3-Cyclopropyl-3-oxopropanenitrile**.

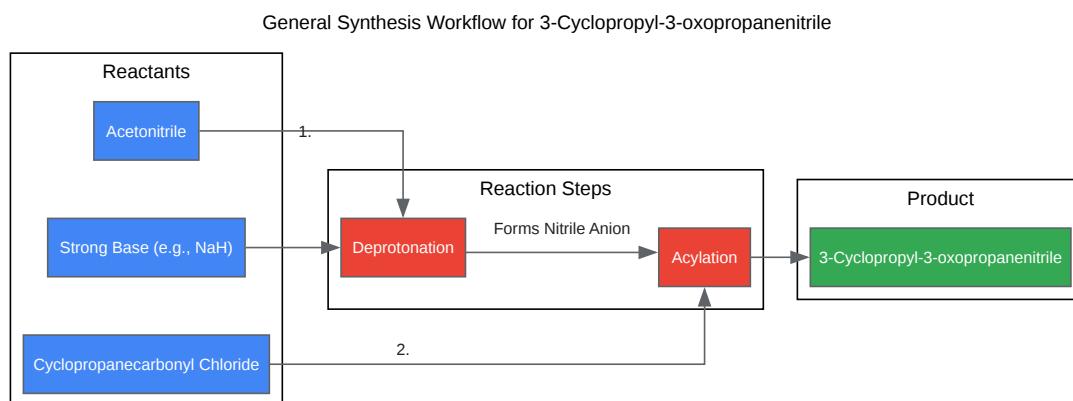
Melting Point Determination

- Apparatus: Capillary melting point apparatus.
- Procedure:
 - A small amount of the solid sample is packed into a capillary tube, sealed at one end.
 - The capillary tube is placed in the heating block of the melting point apparatus.

- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination

- Procedure:
 - To a small test tube containing approximately 1 mL of the solvent (e.g., water, ethanol, DMSO, acetone), add a small, accurately weighed amount of **3-Cyclopropyl-3-oxopropanenitrile** (e.g., 10 mg).
 - Vortex the mixture for 30 seconds.
 - Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.

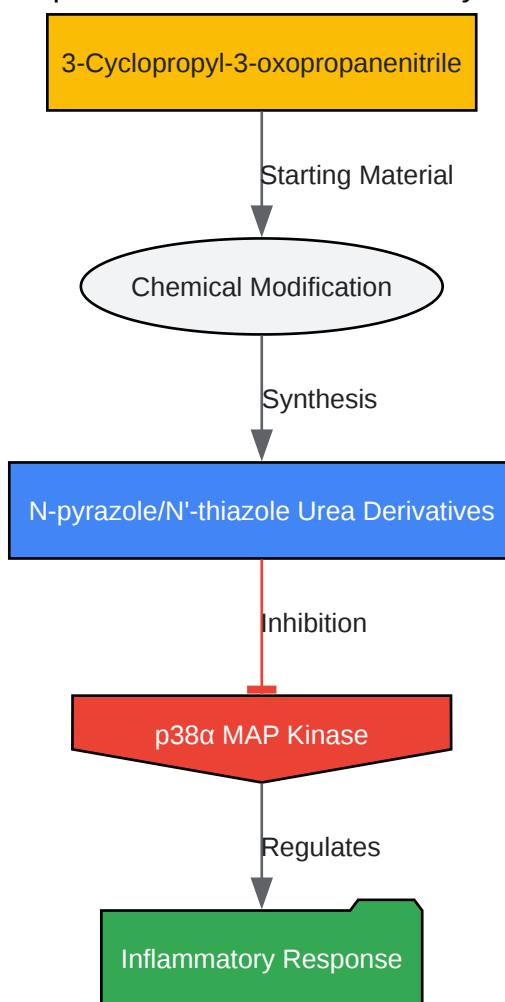

Spectroscopic Analysis

- Infrared (IR) Spectroscopy (Liquid Film):
 - Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top to create a thin film.
 - Mount the plates in the spectrometer and acquire the spectrum.
- ^{13}C -NMR Spectroscopy:
 - Dissolve an appropriate amount of the sample (typically 10-50 mg) in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
 - Acquire the ^{13}C -NMR spectrum using a high-field NMR spectrometer. The chemical shifts for sp^3 -hybridized carbons generally appear between 0 and 90 ppm, while sp^2 carbons are found between 110 and 220 ppm. Carbonyl carbons are typically observed in the 160 to 220 ppm range.[11][12]

- Mass Spectrometry (MS):
 - Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).
 - Acquire the mass spectrum to determine the mass-to-charge ratio of the molecular ion and any fragment ions.

Visualizations

Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-Cyclopropyl-3-oxopropanenitrile**.

Role in p38 α MAP Kinase Inhibitor Synthesis

Role in p38 α MAP Kinase Inhibitor Synthesis

[Click to download full resolution via product page](#)

Caption: Logical relationship of **3-Cyclopropyl-3-oxopropanenitrile** in p38 α inhibitor synthesis.

Conclusion

3-Cyclopropyl-3-oxopropanenitrile is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of high-value

pharmaceutical compounds. Its physicochemical and spectroscopic properties are well-defined, providing a solid foundation for its use in complex synthetic pathways. The application of this molecule in the development of potential anticancer agents and MAP kinase inhibitors highlights its importance in medicinal chemistry. This guide provides essential technical information to facilitate further research and development involving this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Cyclopropyl-3-oxopropanenitrile, CAS No. 118431-88-2 - iChemical [ichemical.com]
- 2. echemi.com [echemi.com]
- 3. 118431-88-2|3-Cyclopropyl-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 3-cyclopropyl-3-oxopropanenitrile (C6H7NO) [pubchemlite.lcsb.uni.lu]
- 7. prepchem.com [prepchem.com]
- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. p38 α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ^{13}C NMR Chemical Shift [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Cyclopropyl-3-oxopropanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032227#physicochemical-properties-of-3-cyclopropyl-3-oxopropanenitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com